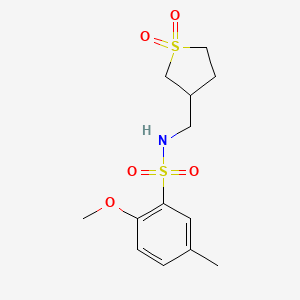

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO5S2 and its molecular weight is 333.42. The purity is usually 95%.

BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRK Channel Activation

The compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating the electrical activity of neurons and heart cells. The activation of GIRK channels can have therapeutic implications in various neurological and cardiovascular conditions, such as epilepsy, pain perception, addiction, and heart rate regulation .

Antimicrobial Activity

Research has shown that derivatives of the compound exhibit promising antimicrobial properties. Specifically, they have been found to be effective against pathogenic bacteria and fungi, including strains that cause black fungus diseases. This suggests potential applications in developing new antimicrobial agents, particularly in the face of rising antimicrobial resistance .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interactions with biological targets. These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential pharmaceutical agents .

Lead Optimization

The compound serves as a scaffold for lead optimization in drug discovery. By pairing it with various functional groups, researchers can enhance its pharmacological profile, such as increasing its metabolic stability and selectivity for certain biological targets .

Pharmacological Tool Compounds

As a pharmacological tool, the compound helps in elucidating the physiological and pathological roles of GIRK channels. It aids in understanding how these channels affect various biological processes and how they can be targeted to treat different diseases .

Metabolic Stability Improvement

The compound has been used to improve metabolic stability in drug candidates. This is a critical aspect of drug development, ensuring that the therapeutic agents remain stable and active within the body for an adequate duration to exert their intended effects .

Pain and Addiction Research

Due to its role in modulating GIRK channels, the compound is relevant in pain and addiction research. GIRK channels are involved in the neural pathways that mediate pain perception and reward, making them targets for analgesics and treatments for substance abuse disorders .

Neurological Disorders

The compound’s effect on GIRK channels also extends to potential applications in treating neurological disorders. Since GIRK channels are widely expressed in the brain, modulating their activity can influence outcomes in conditions like anxiety and epilepsy .

These applications highlight the compound’s versatility and potential in various fields of scientific research and pharmaceutical development. Each application opens avenues for further exploration and innovation in treating complex diseases and conditions.

Discovery, synthesis and biological characterization of a series of N … Molecules | Free Full-Text | Novel Thiadiazole-Based Molecules as …

作用機序

Target of Action

The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .

特性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-10-3-4-12(19-2)13(7-10)21(17,18)14-8-11-5-6-20(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXLDNYNQWUISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)